(2,3-Dibromopentafluoropropoxy)pentafluorobenzene: A Comprehensive Technical Guide
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Scientific Context
Highly fluorinated and halogenated organic molecules are of significant interest in medicinal chemistry, materials science, and agrochemistry. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. The pentafluorophenyl group, in particular, is a versatile moiety used to enhance thermal and oxidative stability and to participate in unique non-covalent interactions.
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene combines the features of a perfluorinated aromatic ether with a polyhalogenated aliphatic chain. This unique combination suggests potential utility as a synthetic intermediate, a building block for novel polymers, or as a tool compound in biochemical probes. The presence of bromine atoms provides reactive handles for further chemical modification, such as cross-coupling reactions, while the dense fluorination is expected to confer significant metabolic stability.
This guide aims to provide a detailed, scientifically grounded resource for the synthesis and characterization of this novel compound, enabling its exploration in various research and development endeavors.
Proposed Synthesis: A Mechanistic Approach
A robust and logical synthetic route to (2,3-Dibromopentafluoropropoxy)pentafluorobenzene is the Williamson ether synthesis. This classic and versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed via the reaction of pentafluorophenol with a suitable 2,3-dibromopentafluoropropyl halide.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage, leading to two key synthons: a pentafluorophenoxide nucleophile and a 2,3-dibromopentafluoropropyl electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
Reaction Scheme:
C₆F₅OH + BrCF₂CFBrCF₂Br + Base → C₆F₅OCF₂CFBrCF₂Br + H-Base⁺ + Br⁻
Materials:
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Pentafluorophenol (99+%)
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1,2,3-Tribromo-1,1,2,3,3-pentafluoropropane
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Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with pentafluorophenol (1.0 eq).
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Solvent Addition: Anhydrous acetonitrile or DMF is added to dissolve the pentafluorophenol.
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Base Addition: Anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C) is added to the stirred solution. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the pentafluorophenoxide salt.
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Addition of the Electrophile: 1,2,3-Tribromo-1,1,2,3,3-pentafluoropropane (1.2 eq) is added dropwise to the reaction mixture.
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Reaction: The reaction mixture is heated to 60-80 °C and stirred under an inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.
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Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (2,3-Dibromopentafluoropropoxy)pentafluorobenzene.
Caption: Proposed experimental workflow for synthesis.
Physicochemical and Spectroscopic Properties
The following properties are predicted based on the compound's structure and data from analogous molecules.
| Property | Predicted Value | Justification |
| Molecular Formula | C₉Br₂F₁₀O | Based on the structures of the reactants. |
| Molecular Weight | 509.89 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for polyhalogenated aromatic ethers. |
| Boiling Point | > 250 °C | High molecular weight and strong intermolecular forces. |
| Solubility | Insoluble in water; soluble in organic solvents. | Highly fluorinated and halogenated compounds are lipophilic. |
Predicted Spectroscopic Data
¹⁹F NMR:
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Pentafluorophenyl group:
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ortho-F: -140 to -145 ppm (multiplet)
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para-F: -150 to -155 ppm (multiplet)
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meta-F: -160 to -165 ppm (multiplet)
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Pentafluoropropoxy group:
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-OCF₂ -: -80 to -85 ppm (multiplet)
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-CF Br-: -130 to -140 ppm (multiplet)
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-CF₂ Br: -60 to -65 ppm (multiplet)
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¹³C NMR:
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Signals for the pentafluorophenyl carbons will be observed as complex multiplets due to C-F coupling. Quaternary carbons bonded to fluorine often show reduced intensity.[1]
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The carbons of the propoxy chain will also exhibit splitting due to C-F coupling.
Mass Spectrometry (MS):
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The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4).
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Fragmentation will likely involve cleavage of the ether bond and loss of bromine atoms.
Infrared (IR) Spectroscopy:
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Strong C-F stretching bands are expected in the 1100-1400 cm⁻¹ region.[2]
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The C-O-C ether stretch will likely appear around 1050-1250 cm⁻¹.[3][4]
Potential Applications
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Intermediate in Organic Synthesis: The two bromine atoms can be replaced through various coupling reactions (e.g., Suzuki, Stille) to introduce a wide range of functional groups, making it a versatile building block.
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Monomer for Fluoropolymers: The difunctional nature of the molecule (after conversion of the bromo groups) could allow for its use in the synthesis of novel fluorinated polymers with unique thermal and chemical resistance properties.
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Probe for Drug Discovery: The pentafluorophenyl group can participate in favorable interactions with biological targets, and the dibromopentafluoropropoxy chain provides a metabolically stable and lipophilic spacer for the attachment of pharmacophores or reporter tags.
Safety and Handling
As with all highly fluorinated and halogenated compounds, (2,3-Dibromopentafluoropropoxy)pentafluorobenzene should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
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Body Protection: A lab coat and closed-toe shoes are mandatory.
Engineering Controls:
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All handling of the solid or solutions should be conducted in a well-ventilated chemical fume hood.
Handling Procedures:
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Avoid inhalation of vapors or dust.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal:
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All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Caption: Key safety and handling considerations.
Conclusion
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene represents a novel and potentially valuable compound at the interface of fluorocarbon and aromatic chemistry. While not a commercially available substance, its synthesis is achievable through established synthetic methodologies. This guide provides the foundational knowledge required for its preparation, characterization, and safe handling, thereby enabling its exploration for a variety of applications in science and technology.
References
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Hope, M. A., et al. (2021). Nanoscale Phase Segregation in Supramolecular π-Templating for Hybrid Perovskite Photovoltaics from NMR Crystallography. Journal of the American Chemical Society, 143(3), 1529-1538. [Link]
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Burton, D. J., & Yang, Z. Y. (1992). Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry, 31(10), 1881-1885. [Link]
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Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. [Link]
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Zell, M. T., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4, 19-31. [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
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Wax Studios. (n.d.). Ir Spectra Of Ether. [Link]
